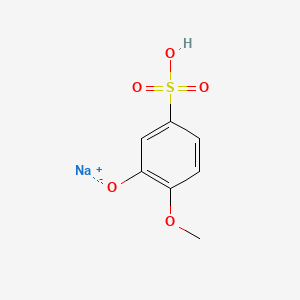
Sodium;2-methoxy-5-sulfophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-methoxy-5-sulfophenolate is an organic compound with the molecular formula C₇H₇NaO₅S. It is a sodium salt derivative of benzenesulfonic acid, characterized by the presence of hydroxy and methoxy functional groups on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-methoxy-5-sulfophenolate typically involves the sulfonation of 3-hydroxy-4-methoxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Sodium;2-methoxy-5-sulfophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
Sodium;2-methoxy-5-sulfophenolate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a standard in analytical techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Used in the manufacture of detergents, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of Sodium;2-methoxy-5-sulfophenolate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .
相似化合物的比较
Similar Compounds
- 4-Hydroxybenzenesulfonic acid sodium salt
- 3-Methoxybenzenesulfonic acid sodium salt
- 4-Methoxybenzenesulfonic acid sodium salt
Uniqueness
Sodium;2-methoxy-5-sulfophenolate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. This dual functionality enhances its reactivity and versatility in various applications compared to similar compounds .
属性
CAS 编号 |
18436-49-2 |
|---|---|
分子式 |
C7H7NaO5S |
分子量 |
226.178 |
IUPAC 名称 |
sodium;2-methoxy-5-sulfophenolate |
InChI |
InChI=1S/C7H8O5S.Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI 键 |
VPUTVFKWJZHJIE-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)[O-].[Na+] |
同义词 |
3-Hydroxy-4-methoxybenzenesulfonic acid sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















